

Application Note & Protocol: Stability of Creatine Methyl Ester in Solution

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Compound of Interest

Compound Name: *Creatine methyl ester*

Cat. No.: *B1624495*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine methyl ester (CME) is a synthesized derivative of creatine, an organic compound vital for energy recycling in muscle and brain tissue.^[1] The esterification of creatine to form CME is intended to enhance its bioavailability compared to the more common supplement, creatine monohydrate.^[2] However, the stability of creatine esters in aqueous solutions is a critical factor influencing their efficacy. This document provides a detailed protocol for assessing the stability of **creatine methyl ester** in solution under various conditions, which is crucial for formulation development and predicting its in-vivo fate.

Studies on similar compounds, such as creatine ethyl ester (CEE), have shown that stability is highly dependent on pH.^{[3][4][5]} Generally, creatine and its esters are unstable in aqueous solutions and degrade into creatinine through an intramolecular cyclization.^{[6][7][8]} The rate of this degradation is significantly influenced by both pH and temperature, with lower pH and higher temperatures generally leading to faster degradation.^[6] While CEE is reported to be most stable under strongly acidic conditions (pH 1.0), where it undergoes hydrolysis to creatine and ethanol, at physiological pH, it rapidly converts to creatinine.^{[3][5][9]} It has been suggested that **creatine methyl ester** may be even less stable than its ethyl counterpart.^[9]

This protocol outlines a systematic approach to quantify the stability of **creatine methyl ester** across a range of pH values and temperatures using High-Performance Liquid Chromatography (HPLC).

I. Experimental Protocols

A. Materials and Reagents

- Creatine Methyl Ester (CME) hydrochloride (purity >98%)
- Creatine reference standard (purity >99%)
- Creatinine reference standard (purity >99%)
- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- Sodium phosphate monobasic
- Sodium phosphate dibasic
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- pH meter
- Volumetric flasks
- Pipettes
- Autosampler vials
- Incubator/water bath

B. Preparation of Solutions

- Buffer Preparation:
 - Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate various physiological and formulation conditions.

- pH 1.2 (Simulated Gastric Fluid): 0.2 M KCl / 0.2 M HCl buffer.
- pH 4.5: 0.1 M Acetate buffer.
- pH 6.8 (Simulated Intestinal Fluid): 0.1 M Phosphate buffer.
- pH 7.4 (Physiological pH): 0.1 M Phosphate buffer.
- Adjust the pH of each buffer solution accurately using a calibrated pH meter.
- Stock Solutions:
 - CME Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **creatine methyl ester** hydrochloride in 10 mL of HPLC-grade water. Prepare this solution fresh before each experiment.
 - Reference Standard Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of creatine and creatinine in HPLC-grade water.
- Working Solutions:
 - Stability Study Working Solution: Spike the CME stock solution into each of the prepared buffers to a final concentration of 100 µg/mL.
 - Calibration Standards: Prepare a series of calibration standards containing known concentrations of CME, creatine, and creatinine by diluting the stock solutions with the mobile phase.

C. Stability Testing Protocol

- Incubation:
 - Aliquot the CME working solutions (at each pH) into sealed autosampler vials.
 - Incubate the vials at controlled temperatures. Suggested temperatures are 4°C (refrigerated), 25°C (room temperature), and 37°C (physiological temperature).
- Time Points:

- Withdraw samples at predetermined time intervals. The frequency of sampling will depend on the stability of CME at a given pH and temperature. For example:
 - pH 7.4 at 37°C: 0, 5, 15, 30, 60, 90, and 120 minutes.
 - pH 1.2 at 37°C: 0, 1, 2, 4, 8, and 24 hours.
- Sample Quenching:
 - Immediately after withdrawal, quench the reaction by diluting the sample with the HPLC mobile phase and storing it at a low temperature (e.g., 4°C) until analysis to prevent further degradation.

D. Analytical Method: HPLC

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A porous graphitic carbon column, such as a Thermo Scientific Hypercarb, is recommended for good separation of these polar analytes.[10]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile, and trifluoroacetic acid (e.g., 96.95:3:0.05 v/v/v) has been shown to be effective.[10]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 µL.
- Run Time: Approximately 5-10 minutes to allow for the elution of all components.

II. Data Presentation

The quantitative data from the stability study should be summarized in tables to facilitate easy comparison of the degradation rates under different conditions.

Table 1: Stability of **Creatine Methyl Ester** at 37°C

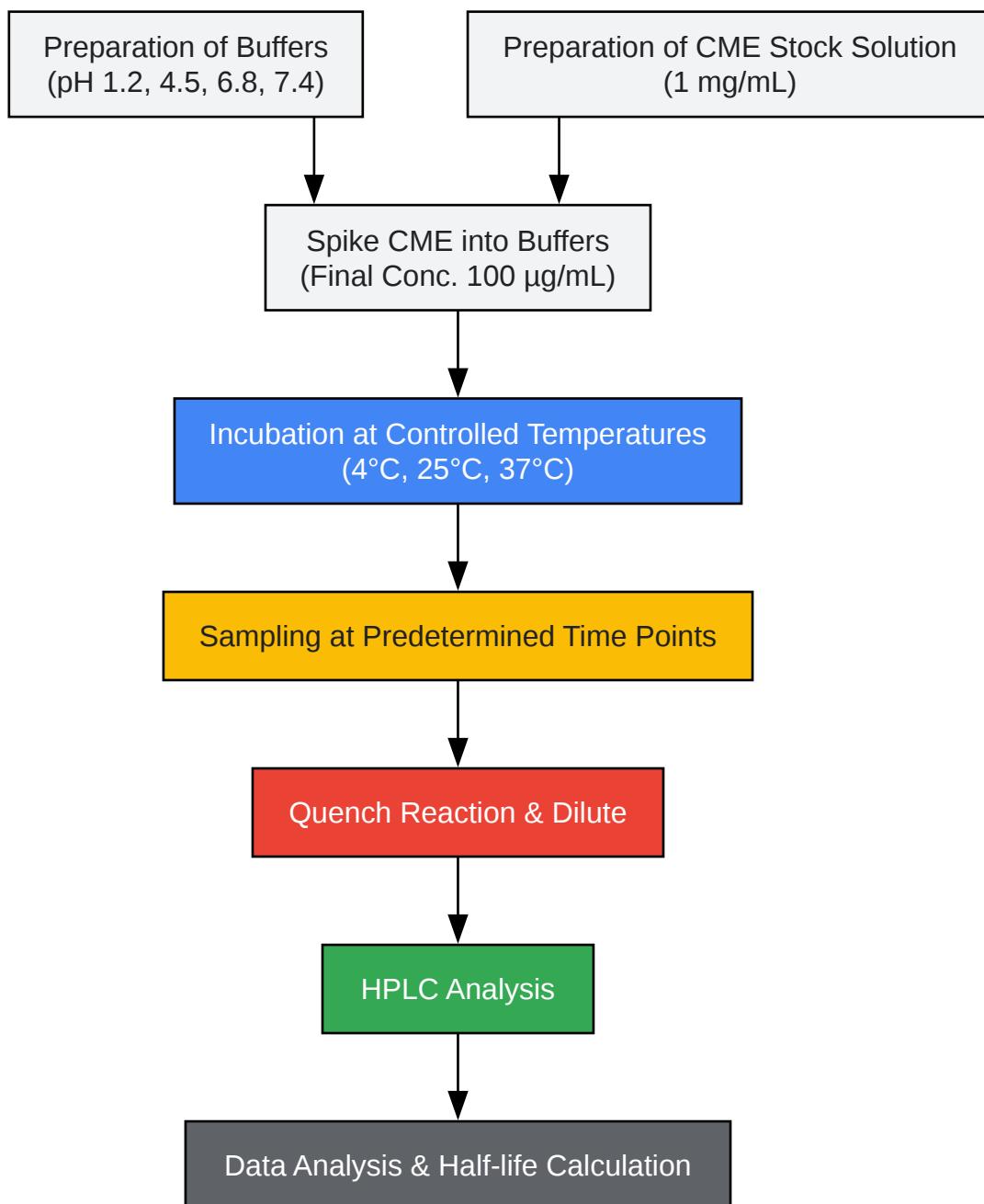
Time (minutes)	pH 1.2 CME Conc. (µg/mL)	pH 4.5 CME Conc. (µg/mL)	pH 6.8 CME Conc. (µg/mL)	pH 7.4 CME Conc. (µg/mL)
0	100.0	100.0	100.0	100.0
5	-	-	-	85.2
15	-	-	-	60.1
30	-	-	45.5	36.1
60	99.8	90.3	20.7	13.0
90	-	-	9.8	4.3
120	99.5	75.6	4.4	1.5

Table 2: Calculated Half-life ($t_{1/2}$) of **Creatine Methyl Ester**

Temperature	pH 1.2	pH 4.5	pH 6.8	pH 7.4
4°C	> 1 month	~ 10 days	~ 2 hours	~ 45 minutes
25°C	~ 2 weeks	~ 18 hours	~ 30 minutes	~ 10 minutes
37°C	~ 570 hours[3][5]	~ 4 hours[3]	~ 1.5 minutes	~ 52 seconds[3]

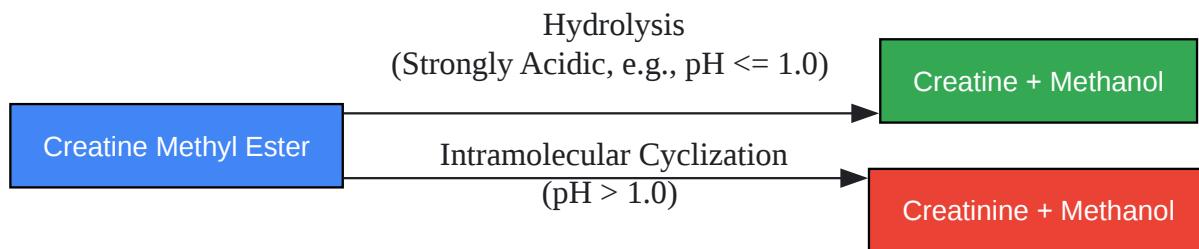
Note: Half-life data for CEE is included for reference where specific CME data is unavailable.

III. Visualizations



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Caption: Experimental workflow for CME stability testing.



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Caption: Degradation pathways of **Creatine Methyl Ester**.

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